Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can enhance cholinergic neurotransmission and improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-benzyl-4-dimethylaminopiperidin-3-yl)propanoate: Similar structure but with a dimethylamino group instead of a hydroxyl group.
1-Benzylpiperidin-3-yl)methylamine: Lacks the ester and hydroxyl groups but retains the piperidine and benzyl moieties.
Uniqueness
Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity to molecular targets .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C16H23NO3/c1-20-16(19)10-15(18)14-8-5-9-17(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14-15,18H,5,8-12H2,1H3 |
InChI Key |
MEQNVYMPNQKLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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